Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-chloropyridin-4-yl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)7-5-16-9(13-7)6-2-3-12-8(11)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHHKSNHYZPFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with two key precursors:
- 2-chloro-4-pyridine (chlorinated pyridine ring source)
- 1,3-oxazole-4-carboxylic acid (oxazole ring with carboxylate group)
The general synthetic route involves coupling these moieties to form the target ester compound, often via formation of acid chloride intermediates followed by esterification or nucleophilic substitution reactions under inert atmosphere conditions.
Detailed Synthetic Route and Reaction Conditions
The reactions are generally performed in oven-dried glassware under inert atmosphere (nitrogen or argon) to prevent moisture or air-sensitive side reactions. Temperature control from 0 °C to ambient temperature optimizes yields and minimizes decomposition.
Representative Synthetic Methodology
A typical laboratory synthesis involves:
- Suspending 1,3-oxazole-4-carboxylic acid in dry dichloromethane cooled in an ice bath.
- Slow addition of oxalyl chloride with catalytic DMF to convert the acid to the acid chloride.
- Stirring overnight at room temperature to complete conversion.
- Immediate reaction of the acid chloride intermediate with 2-chloro-4-pyridine in the presence of triethylamine as a base to neutralize HCl formed.
- Stirring the mixture at room temperature for a few hours.
- Work-up includes washing, drying, and purification by flash chromatography to yield methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate in good yield (typically >80% under optimized conditions).
Reaction Mechanism Insights
- Acid chloride formation : Oxalyl chloride activates the carboxylic acid by converting it into a more reactive acid chloride intermediate, facilitating subsequent nucleophilic attack.
- Nucleophilic substitution/esterification : The nucleophile (pyridinyl moiety or methanol for ester formation) attacks the acid chloride carbonyl carbon, forming the ester bond.
- Base (triethylamine) scavenges the generated HCl, preventing side reactions and promoting smooth conversion.
Alternative and Supporting Synthetic Approaches
- Some literature reports the use of palladium-catalyzed cross-coupling reactions to introduce aryl groups onto oxazole rings or pyridine derivatives, which can be adapted for related compounds.
- Van Leusen’s reaction is noted for constructing 1,3-oxazole rings from aldehyde precursors, which may be relevant for synthesizing oxazole derivatives with varied substitution patterns.
- Industrial scale-up may involve continuous flow reactors to optimize reaction times, yields, and safety in handling reactive intermediates.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | 2-chloro-4-pyridine, 1,3-oxazole-4-carboxylic acid |
| Key reagents | Oxalyl chloride, DMF (catalytic), triethylamine, dry DCM |
| Reaction atmosphere | Inert (nitrogen or argon) |
| Temperature range | 0 °C to room temperature |
| Reaction type | Acid chloride formation, nucleophilic substitution/esterification |
| Purification | Flash column chromatography (EtOAc/hexanes gradient) |
| Typical yield | >80% under optimized lab conditions |
| Scale-up considerations | Use of continuous flow reactors, optimization of reaction parameters |
Research Findings and Optimization Notes
- The acid chloride intermediate is highly reactive and should be used immediately to avoid hydrolysis.
- Maintaining anhydrous conditions and inert atmosphere is critical for high yield and purity.
- Temperature control during oxalyl chloride addition prevents side reactions such as over-chlorination or decomposition.
- Triethylamine equivalents must be optimized to fully neutralize HCl without excess base that may complicate purification.
- Purification by flash chromatography with gradients starting from non-polar solvents (hexanes) to polar solvents (ethyl acetate) provides efficient isolation of the pure ester compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substituted Derivatives: Products formed by nucleophilic substitution on the pyridine ring.
N-Oxides: Products formed by oxidation of the pyridine ring.
Alcohols: Products formed by reduction of the ester group.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of oxazole compounds exhibit potent activity against a range of pathogenic bacteria and fungi. For instance, a study demonstrated that certain oxazole derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting their potential as new antimicrobial agents .
1.2 Anticancer Properties
Research has also explored the anticancer potential of this compound. A notable case study involved the synthesis of oxazole derivatives that exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism of action was found to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Agrochemical Applications
2.1 Herbicidal Activity
The compound has shown promise as a herbicide in agricultural applications. Its structural analogs have been tested for their ability to inhibit specific enzymes involved in plant growth regulation, leading to effective weed control. For example, a series of experiments indicated that certain methyl oxazole derivatives significantly reduced the growth of common agricultural weeds without affecting crop yield .
2.2 Insecticidal Properties
Insecticidal activity is another area where this compound has been evaluated. Research indicates that this compound can disrupt the nervous system of target insect pests, leading to mortality. Field studies have shown its effectiveness against several pest species, thus providing an environmentally friendly alternative to traditional insecticides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in various applications. The following table summarizes key findings from SAR studies:
Case Studies
Case Study 1: Antimicrobial Evaluation
A research team synthesized a series of methyl oxazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited higher antibacterial activity compared to their counterparts lacking such substitutions.
Case Study 2: Herbicide Development
In an agricultural study, this compound was evaluated for its herbicidal properties in field trials. The results showed a significant reduction in weed biomass with minimal impact on crop health, suggesting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and oxazole rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues in the Pyridine-Oxazole Family
(a) Methyl 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylate
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Key Features : A methyl group replaces the chlorine at the pyridine’s 2-position.
- This compound (Catalog No. 130844) may exhibit lower reactivity in nucleophilic substitution reactions compared to the chloro-substituted target compound .
(b) Methyl 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylate
- Molecular Formula : C₁₀H₈N₂O₃
- Molecular Weight : 204.19 g/mol
- Key Features: No substituent on the pyridine ring.
- Implications: The absence of a chloro or methyl group simplifies the electronic profile, likely increasing solubility but reducing steric hindrance. This compound (Catalog No. 130846) could serve as a baseline for studying substituent effects on bioactivity .
(c) Methyl 2-(Chloromethyl)-1,3-oxazole-4-carboxylate
- Molecular Formula: C₆H₆ClNO₃
- Molecular Weight : 175.57 g/mol
- Key Features : A chloromethyl group replaces the pyridine ring.
- Implications : The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution). However, the lack of aromaticity in the substituent may reduce π-π stacking interactions critical for binding in biological systems .
Compounds with Sulfonyl and Amino Modifications
(a) Methyl 5-((3-(4-Methylphenyl)-1H-pyrazol-5-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7b)
- Molecular Formula : C₂₂H₂₀N₂O₅S
- Molecular Weight : 439 g/mol
- Key Features : A sulfonyl-linked pyrazole group replaces the pyridine ring.
- Implications : The sulfonyl group enhances polarity, likely increasing water solubility. The pyrazole moiety adds hydrogen-bonding capacity, which could improve target binding in enzyme inhibition. Reported melting point: 185–187°C .
(b) Methyl 5-((5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (8a)
- Molecular Formula : C₁₈H₁₄N₄O₅S
- Molecular Weight : 426 g/mol
- Key Features: A triazole ring with an amino group replaces the pyridine.
- The triazole’s aromaticity may enhance thermal stability (melting point: 201–203°C) .
Ethyl Ester Derivatives with Halogenated Aromatic Groups
(a) Ethyl 2-(3-Bromophenyl)-1,3-oxazole-4-carboxylate
- Molecular Formula: C₁₂H₁₀BrNO₃
- Molecular Weight : 296.12 g/mol
- Key Features : A bromophenyl group replaces the pyridine.
- Implications : Bromine’s larger atomic radius and polarizability compared to chlorine may increase lipophilicity, favoring membrane permeability. However, bromine’s weaker electronegativity could reduce electronic effects on the oxazole ring .
(b) Ethyl 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylate
- Molecular Formula: C₇H₆F₃NO₃
- Molecular Weight : 209.12 g/mol
- Key Features : A trifluoromethyl group replaces the pyridine.
- Implications : The strong electron-withdrawing nature of CF₃ enhances the electrophilicity of the oxazole ring, promoting reactions like hydrolysis or nucleophilic attack. This compound may exhibit higher metabolic stability than the chloro-substituted target .
Biological Activity
Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a chlorine atom and an oxazole ring with a carboxylate ester group. The synthesis typically begins with 2-chloro-4-pyridine and 1,3-oxazole-4-carboxylic acid under controlled conditions to optimize yield and purity .
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | 2-chloro-4-pyridine, 1,3-oxazole-4-carboxylic acid |
| Reaction Conditions | Inert atmosphere (e.g., nitrogen), temperature range from 0°C to room temperature |
| Yield Optimization | Continuous flow reactors for industrial production |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique positioning of the chlorine atom and the ester group enhances its reactivity and potential interactions with biological macromolecules .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| Anticancer | A549 | 2.41 | |
| Apoptosis Induction | MCF-7 | N/A |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various oxazole derivatives for their anticancer properties. This compound was included in a series of compounds tested against multiple cancer cell lines. The results indicated that this compound could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations .
Molecular Docking Studies
Molecular docking studies have also been performed to understand the binding affinity of this compound with target proteins involved in cancer pathways. These studies suggest that the compound binds effectively to active sites of certain kinases, which are crucial for cancer cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the oxazole ring. For example, ethyl bromopyruvate can react with urea under reflux in ethanol to form a 2-amino-oxazole intermediate, followed by substitution or coupling reactions to introduce the 2-chloro-4-pyridinyl group . Hydrolysis of ester derivatives (e.g., ethyl or methyl esters) to carboxylic acids is a critical step, with yields varying based on reaction conditions. Ethyl ester hydrolysis achieves ~98% yield under optimized acidic/basic conditions, while methyl esters may yield ~81% due to steric or electronic factors .
Q. How is the compound characterized using spectroscopic techniques such as NMR and mass spectrometry?
- Methodological Answer : Key characterization includes:
- 1H NMR : Peaks for aromatic protons (pyridinyl and oxazole rings) appear between δ 7.5–8.5 ppm. Methyl ester protons resonate as singlets around δ 3.8–4.2 ppm .
- 13C NMR : Carbonyl groups (ester and oxazole) show signals near δ 160–165 ppm, while pyridinyl carbons appear at δ 120–150 ppm .
- EI-MS : Molecular ion peaks (e.g., m/z 256.03 for C₁₁H₈ClN₂O₃) confirm the molecular weight. Fragmentation patterns help identify substituents .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or hexanes is commonly used . Column chromatography with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) resolves impurities, especially for intermediates with polar functional groups .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by fitting experimental X-ray diffraction data to the molecular model. Key steps include:
- Data Integration : Use SHELXS/SHELXD for phase determination, particularly for small molecules.
- Refinement : SHELXL optimizes atomic coordinates, thermal parameters, and occupancy factors. For high-resolution data, anisotropic displacement parameters improve accuracy .
- Validation : Tools like PLATON or CCDC Mercury check for steric clashes and hydrogen-bonding networks .
Q. How do structural modifications to the oxazole or pyridinyl rings impact biological activity in related compounds?
- Methodological Answer :
- Pyridinyl Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 4-position) enhances electrophilicity, potentially improving binding to biological targets like kinase enzymes .
- Oxazole Modifications : Replacing the methyl ester with a carboxylate group increases solubility but may reduce membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to receptors .
- Case Study : Analogues with 3-methylbenzyl groups on pyrazole rings show enhanced anti-inflammatory activity, suggesting similar strategies could optimize this compound .
Q. What computational methods predict the electronic properties or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxazole ring’s LUMO often localizes on the carbonyl group, making it reactive toward nucleophiles .
- MD Simulations : GROMACS models solvation effects and conformational stability, critical for understanding pharmacokinetic properties .
Q. How can contradictory yield data in similar syntheses be analyzed and resolved?
- Methodological Answer : Discrepancies (e.g., 98% vs. 81% yields for ethyl vs. methyl ester hydrolysis ) may arise from:
- Steric Effects : Bulkier methyl esters slow hydrolysis kinetics.
- Catalytic Conditions : Acidic (HCl/EtOH) vs. basic (NaOH/H₂O) hydrolysis pathways favor different intermediates.
- Resolution Strategy : Kinetic studies (e.g., monitoring via TLC or HPLC) identify rate-limiting steps. Optimizing temperature (e.g., 60°C vs. reflux) or catalyst loading (e.g., 1M H₂SO₄) can improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
